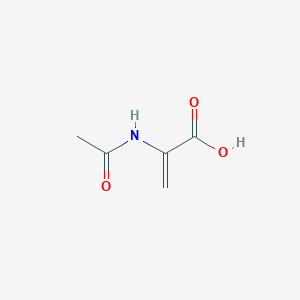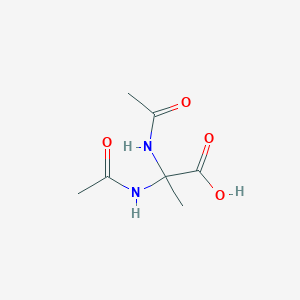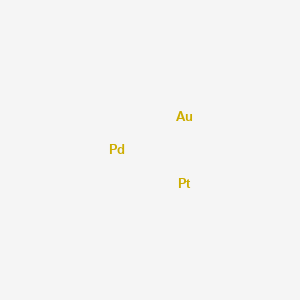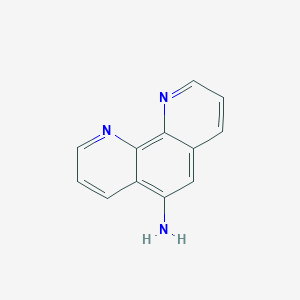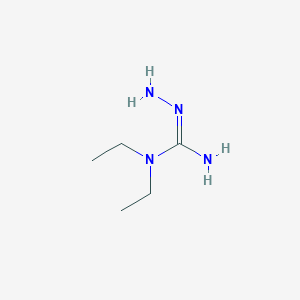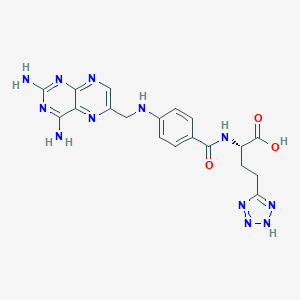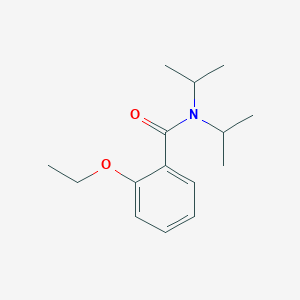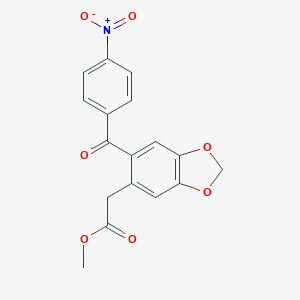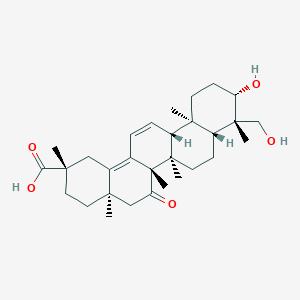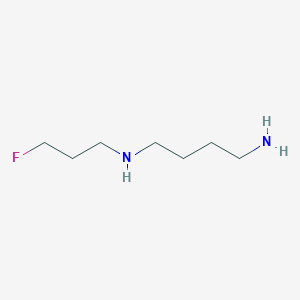![molecular formula C20H18O5 B135216 1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione CAS No. 135635-83-5](/img/structure/B135216.png)
1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione, also known as emodin, is a natural anthraquinone derivative found in various plants, including rhubarb, aloe vera, and Polygonum cuspidatum. Emodin has been widely studied for its potential therapeutic applications due to its diverse biological activities, including anti-inflammatory, anti-cancer, anti-viral, anti-bacterial, and anti-diabetic effects.
作用機序
Emodin exerts its diverse biological activities through various mechanisms, including the inhibition of protein kinases, topoisomerases, and NF-κB signaling pathways. Emodin has also been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, and increase the expression of peroxisome proliferator-activated receptor gamma (PPAR-γ), a transcription factor involved in glucose and lipid metabolism.
生化学的および生理学的効果
Emodin has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, reduction of inflammation, inhibition of viral replication, and improvement of glucose metabolism and insulin sensitivity. Emodin has also been shown to have antioxidant and anti-aging effects by reducing oxidative stress and increasing the expression of anti-aging genes.
実験室実験の利点と制限
Emodin has several advantages for lab experiments, including its low toxicity, high stability, and easy availability. However, 1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione has some limitations, including its poor solubility in water, which may limit its bioavailability and efficacy in vivo. Moreover, 1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione may have off-target effects and interact with other cellular components, which may complicate the interpretation of experimental results.
将来の方向性
Future research on 1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione should focus on its potential therapeutic applications in various diseases, including cancer, inflammation, viral infections, and metabolic disorders. Moreover, future studies should investigate the optimal dosing, bioavailability, and pharmacokinetics of 1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione in vivo, as well as its potential side effects and interactions with other drugs. Finally, future research should explore the development of novel 1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione derivatives with improved efficacy, bioavailability, and selectivity for specific therapeutic targets.
合成法
Emodin can be synthesized from various starting materials, including 1,3,6,8-tetrahydroxyanthraquinone, 1,3-dihydroxyanthraquinone, and 1,3,8-trihydroxyanthraquinone. The most common method for 1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione synthesis is the oxidative demethylation of 1,3,8-trimethoxyanthraquinone using a strong oxidant, such as potassium permanganate or chromic acid.
科学的研究の応用
Emodin has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, viral infections, and metabolic disorders. Emodin has been shown to inhibit cancer cell proliferation and induce apoptosis through various mechanisms, including the inhibition of topoisomerase II, activation of caspase-3, and inhibition of NF-κB signaling. Emodin has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB and MAPK signaling pathways. Moreover, 1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione has been shown to have anti-viral effects against various viruses, including influenza virus, herpes simplex virus, and human immunodeficiency virus. Emodin has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes.
特性
CAS番号 |
135635-83-5 |
|---|---|
製品名 |
1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione |
分子式 |
C20H18O5 |
分子量 |
338.4 g/mol |
IUPAC名 |
1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione |
InChI |
InChI=1S/C20H18O5/c1-20(24)8-10-6-7-12-17(15(10)13(21)9-20)19(23)11-4-3-5-14(25-2)16(11)18(12)22/h3-7,13,21,24H,8-9H2,1-2H3 |
InChIキー |
ZTVTUCVOMPBGIG-UHFFFAOYSA-N |
SMILES |
CC1(CC(C2=C(C1)C=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)OC)O)O |
正規SMILES |
CC1(CC(C2=C(C1)C=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)OC)O)O |
同義語 |
SM 196B SM-196 B |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6,8-Dimethylbenz[a]anthracene](/img/structure/B135134.png)
